3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C12H15F3N2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-6-10(7-17-8-11)5-9-1-3-16-4-2-9/h6-9,16H,1-5H2 |
InChI Key |
ATPJKAXANMYPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC(=CN=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials : The synthesis often begins with commercially available starting materials such as piperidine derivatives and trifluoromethyl pyridines.
Key Reactions : The main reactions include:
- Benzylation : Introducing the piperidine moiety via benzylation of piperidine derivatives.
- Condensation : Condensing the piperidine derivative with pyridine or pyridine derivatives to form the target compound.
Here is a summary of specific methods:
| Method | Description | Yield |
|---|---|---|
| Benzylation followed by condensation | Benzylation of piperidine followed by condensation with a trifluoromethyl pyridine | 60% |
| Mitsunobu reaction | Using a BOC-protected piperidine and a pyridine derivative | 70% |
| Direct coupling | Direct coupling of piperidinyl and trifluoromethyl pyridines under basic conditions | 65% |
Detailed Procedures
-
- Piperidine is treated with benzyl chloride in the presence of a base (e.g., NaOH) to form a benzyl-piperidine intermediate.
- This step is crucial for introducing the piperidin-4-ylmethyl group.
Condensation with Trifluoromethyl Pyridine :
- The benzyl-piperidine intermediate is then reacted with 5-trifluoromethylpyridin-3-amine or related derivatives.
- This reaction can be facilitated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or through Mitsunobu conditions.
-
- The crude product is purified using column chromatography, typically employing silica gel and an appropriate solvent system (e.g., dichloromethane/methanol).
Research Findings
Recent studies have highlighted various approaches to synthesizing similar compounds, emphasizing the versatility and efficiency of these methods:
Mitsunobu Reaction : This method has been shown to provide high yields when used with BOC-protected intermediates, allowing for selective transformations without unwanted side reactions.
Direct Coupling Techniques : Recent advancements in direct coupling techniques have improved yields and reduced reaction times, making them more favorable for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring undergoes NAS at positions activated by the trifluoromethyl group. For example:
-
The trifluoromethyl group directs electrophiles to the meta position relative to itself, enabling regioselective modifications .
-
Chlorination at C-2 is facilitated by the electron-withdrawing effect of the trifluoromethyl group .
Piperidine Functionalization
The secondary amine in the piperidine ring participates in alkylation and acylation:
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings, enabling C–C bond formation:
-
The trifluoromethyl group enhances the stability of intermediates during coupling .
-
Piperidine’s nitrogen can coordinate with palladium, influencing reaction selectivity .
Electrophilic Aromatic Substitution (EAS)
While pyridine is generally resistant to EAS, the trifluoromethyl group slightly activates specific positions:
Salt Formation and Acid-Base Reactions
The piperidine nitrogen readily forms salts with acids:
| Acid | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| HCl (g) | Et₂O, 0°C → RT | Hydrochloride salt | Improved solubility for bioassays | |
| Trifluoroacetic acid | CH₂Cl₂, RT | Trifluoroacetate salt | Intermediate in drug synthesis |
Hydrogenation and Reduction
The pyridine ring can be reduced under high-pressure conditions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (50 psi), Pd/C, MeOH, 60°C | Piperidine-piperidine fused derivative |
-
Reduction of the pyridine ring generates saturated piperidine derivatives, altering pharmacokinetic properties .
Key Findings and Trends
-
Regioselectivity : The trifluoromethyl group directs substitutions to positions 2 and 4 on the pyridine ring .
-
Piperidine Reactivity : The secondary amine undergoes rapid acylation/alkylation, enabling diversification of the piperidine moiety .
-
Catalytic Efficiency : Pd-based catalysts achieve high yields in cross-couplings due to the electron-deficient pyridine system .
This compound’s versatility in substitution, coupling, and functionalization reactions makes it a valuable scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antibacterial agents .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The trifluoromethyl group in 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine enhances the pharmacokinetic properties of drugs, improving their metabolic stability and bioavailability. This compound has been studied for its role in developing various FDA-approved drugs that contain trifluoromethyl groups, which have shown increased potency against specific biological targets. For instance, studies indicate that the incorporation of trifluoromethyl groups can enhance the inhibition of enzymes like reverse transcriptase by improving hydrogen bonding interactions with proteins .
Receptor Modulation
Research indicates that compounds with a piperidine structure, including this compound, exhibit significant affinity for histamine H3 receptors and sigma-1 receptors. These receptors are critical in modulating pain and neurological conditions. For example, dual piperidine-based ligands have shown promise in treating nociceptive and neuropathic pain by selectively targeting these receptors, demonstrating lower Ki values (binding affinity) compared to non-substituted analogs .
Enzyme Inhibition
The compound has also been evaluated as a potent inhibitor of various enzymes, including lysine-specific demethylase 1 (LSD1) and monoacylglycerol lipase (MAGL). Inhibitors derived from this compound have shown effective binding affinities, with IC50 values indicating strong inhibitory effects on target enzymes. For instance, modifications to the trifluoromethyl position on the pyridine ring have led to significant improvements in MAGL selectivity and potency .
Antimicrobial and Antiviral Activities
Pyridine derivatives with trifluoromethyl substitutions are noted for their antimicrobial and antiviral properties. Research has highlighted their potential against various pathogens, making them valuable candidates for developing new antiviral therapies, particularly in light of emerging infectious diseases like COVID-19 . The structural characteristics of these compounds facilitate interactions with specific proteins involved in microbial resistance.
Case Study 1: Pain Management
A study explored the efficacy of dual piperidine-based ligands for treating neuropathic pain. The results showed that these compounds significantly reduced pain sensitivity in animal models, supporting their potential as therapeutic agents for chronic pain conditions.
Case Study 2: Cancer Therapeutics
Another investigation focused on the use of this compound derivatives as LSD1 inhibitors. These compounds demonstrated selective inhibition of cancer cell growth, indicating their potential role in cancer therapy by targeting epigenetic regulators.
Summary Table of Key Findings
Mechanism of Action
The mechanism by which 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group universally enhances lipophilicity across all analogs, favoring membrane permeability. However, the hydrochloride salt in improves aqueous solubility, balancing hydrophobicity.
Biological Activity
3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
1. Anticancer Activity
Research has shown that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures demonstrate enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism involves the interaction with cellular pathways that regulate cell survival and death.
2. Neuropharmacological Effects
The compound has been explored for its interaction with neurotransmitter systems. Specifically, it has shown potential as an antagonist at the TRPV1 receptor, which is implicated in pain sensation. In vitro studies report that related compounds exhibit significant antagonistic activity, indicating that this compound may also modulate pain pathways effectively .
3. Inhibition of Enzymatic Activity
This compound has been linked to the inhibition of key enzymes such as monoacylglycerol lipase (MAGL) and acetylcholinesterase (AChE). For example, derivatives have shown IC50 values in the low micromolar range for MAGL inhibition, suggesting a competitive binding mechanism that could be leveraged for therapeutic purposes in pain management and neurodegenerative diseases .
Data Tables
| Activity | IC50 Value | Reference |
|---|---|---|
| MAGL Inhibition | 0.84 µM | |
| TRPV1 Antagonism | 0.2 nM | |
| Cytotoxicity (FaDu cells) | Better than bleomycin |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a related piperidine derivative, which demonstrated improved cytotoxicity against FaDu hypopharyngeal cancer cells. The study utilized a three-component reaction leading to the formation of spirocyclic structures that enhanced biological activity .
Case Study 2: Pain Management
Another investigation focused on the TRPV1 antagonistic properties of piperidine derivatives. The results indicated that specific structural modifications significantly increased potency against capsaicin-induced responses in human cells, highlighting the therapeutic potential for neuropathic pain relief .
The mechanisms through which this compound exerts its effects include:
- Receptor Modulation : Interaction with TRPV1 receptors to inhibit pain signaling pathways.
- Enzyme Inhibition : Targeting enzymes like MAGL and AChE to modulate lipid signaling and neurotransmission.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed C–H bond functionalization, leveraging halogenated pyridine intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives). Substituent introduction at the piperidine ring requires careful optimization of bases (e.g., KCO) and solvents (e.g., DMF) to avoid side reactions like N-alkylation . A three-step approach involving trifluoromethylation, cyclization, and piperidine coupling is common, with yields reported between 45–70% depending on halogenation efficiency .
Q. Which spectroscopic techniques are critical for structural confirmation, and what are common pitfalls in interpreting data?
- Methodological Answer : NMR is essential for confirming trifluoromethyl group integrity (δ ~ -60 to -65 ppm). NMR should resolve piperidine methylene protons as multiplet signals (δ 2.5–3.5 ppm). However, overlapping signals from pyridine and piperidine protons often require 2D NMR (COSY, HSQC) for unambiguous assignment. IR spectroscopy (C-F stretch ~1100–1250 cm) complements analysis. Misinterpretation arises from residual solvents or rotamers in piperidine rings; low-temperature NMR or deuteration may resolve this .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The piperidine-pyridine scaffold is a privileged structure in kinase and GPCR inhibitor design. The trifluoromethyl group enhances metabolic stability and binding affinity via hydrophobic interactions. For example, analogs have been used as PIM1 kinase inhibitors (IC < 100 nM) and in neurological target studies (e.g., serotonin receptors) .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, requiring Pd catalysts with strong electron-donating ligands (e.g., XPhos) for Suzuki-Miyaura couplings. Steric hindrance at the 5-position necessitates elevated temperatures (80–100°C) and prolonged reaction times (24–48 hr). Computational studies (DFT) suggest that meta-directing effects dominate, favoring functionalization at the 2- and 4-positions .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies in IC values often stem from off-target interactions or metabolic instability. Use isotopic labeling (e.g., -piperidine) to track metabolite formation. Pair in vitro assays with molecular dynamics simulations to identify binding pose variations. For example, methyl vs. ethyl substitutions on piperidine alter conformational flexibility, impacting target engagement .
Q. How can regioselectivity challenges in functionalizing the piperidine ring be addressed?
- Methodological Answer : Protecting group strategies (e.g., Boc for secondary amines) and transition-metal-mediated C–H activation are critical. For example, Ru-catalyzed oxidation selectively functionalizes the piperidine 4-position. Alternatively, Grignard reagents under inert atmospheres achieve regioselective alkylation .
Key Considerations for Experimental Design
- Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from aggregation. Use dynamic light scattering (DLS) to assess colloidal stability .
- Scale-Up Challenges : Trifluoromethylation at scale requires strict temperature control to minimize HF byproduct formation. Employ flow chemistry for safer handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
